1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride

描述

Introduction to 1-(2-Allylphenoxy)-3-Morpholinopropan-2-ol Hydrochloride

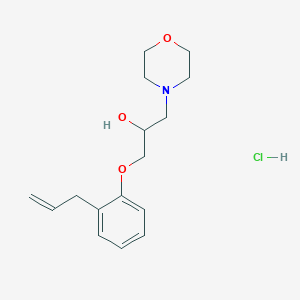

This compound is a morpholine-containing organic compound characterized by a propan-2-ol backbone substituted with a 2-allylphenoxy group at position 1 and a morpholine ring at position 3, with a hydrochloride counterion. The compound’s structural complexity arises from the interplay of its aromatic allylphenoxy moiety, the heterocyclic morpholine ring, and the ionic interaction with chloride.

Historical Development of Morpholinopropanol Derivatives

The synthesis of morpholinopropanol derivatives traces its origins to the mid-20th century, when morpholine emerged as a versatile scaffold in pharmaceutical and agrochemical research. Morpholine, first synthesized in 1889 via dehydration of diethanolamine, gained prominence due to its balanced lipophilicity and basicity, which enabled its incorporation into drug candidates targeting the central nervous system.

The development of substituted morpholinopropanols accelerated in the 1990s with advances in nucleophilic substitution reactions. For instance, the reaction of epoxides with morpholine under basic conditions became a standard method for introducing the morpholinyl group to propanol backbones. The specific substitution pattern seen in this compound likely originated from efforts to optimize steric and electronic properties for receptor binding, as evidenced by similar derivatives in kinase inhibitor research.

Key milestones in morpholinopropanol chemistry include:

- 1980s : Development of SN2 displacement strategies for attaching aromatic ethers to propanol intermediates.

- 2000s : Application of Mitsunobu reactions to install allylphenoxy groups regioselectively.

- 2010s : Adoption of hydrochloride salt forms to enhance crystallinity and stability, as seen in the patent literature for related compounds.

Nomenclature and Systematic Identification

The compound’s systematic name, 1-morpholin-4-yl-3-(2-prop-2-en-1-ylphenoxy)propan-2-ol hydrochloride , adheres to IUPAC guidelines:

- Root name : Propan-2-ol (three-carbon chain with hydroxyl at position 2).

- Substituents :

- At position 1: Morpholin-4-yl group (tetrahydropyran-4-amine).

- At position 3: 2-(prop-2-en-1-yl)phenoxy group (allyl-substituted phenyl ether).

- Counterion : Hydrochloride (HCl).

Table 1: Key Identifiers and Molecular Data

The SMILES string encodes:

- Allyl group (

C=CC) attached to phenyl (C1=CC=CC=C1). - Ether linkage (

O) connecting phenyl to propanol (OCC(CN...O). - Morpholine ring (

CCOCCN) bonded to the propanol’s central carbon. - Hydrochloride counterion (

.Cl).

X-ray crystallography of analogous morpholinopropanols reveals a chair conformation in the morpholine ring and gauche orientation between the hydroxyl and morpholinyl groups, stabilizing the molecule through intramolecular hydrogen bonding.

Structural Analysis

The hydrochloride salt forms via protonation of morpholine’s nitrogen atom (pKa ≈ 8.7), enhancing water solubility compared to the free base. The allylphenoxy group introduces planar rigidity, while the morpholine ring’s flexibility allows conformational adaptation in binding interactions.

属性

IUPAC Name |

1-morpholin-4-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(18)12-17-8-10-19-11-9-17;/h2-4,6-7,15,18H,1,5,8-13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFYTPXKIACJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CN2CCOCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 2-allylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Functional Group Reactivity

The compound contains three reactive regions:

-

Allylphenoxy group : Susceptible to electrophilic aromatic substitution (EAS) and allylic oxidation.

-

Morpholine ring : Prone to ring-opening under acidic or oxidative conditions.

-

Hydroxyl group : Can undergo esterification, etherification, or oxidation.

Key Reactivity Trends:

Electrophilic Aromatic Substitution (EAS)

The 2-allylphenoxy moiety directs electrophiles to the para position relative to the oxygen atom.

Example Reaction with Nitration:

-

Product : 4-Nitro-1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (predicted via analogy to phenolic EAS trends ).

Morpholine Ring Reactions

The morpholine ring (C₄H₈NO) undergoes ring-opening in acidic conditions:

Hydrolysis in Concentrated HCl:

-

Product : 1-(2-Allylphenoxy)-3-aminopropan-2-ol hydrochloride and glycolic acid (observed in related morpholine derivatives ).

Oxidation of the Allyl Group

The allyl side chain (CH₂CHCH₂) is vulnerable to oxidative cleavage:

Reaction with Acidic KMnO₄:

-

Product : 2-(2-Carboxyphenoxy)-3-morpholinopropan-2-ol hydrochloride (analogous to alprenolol oxidation pathways ).

Hydroxyl Group Modifications

The secondary alcohol can participate in nucleophilic substitution or oxidation:

Esterification

Oxidation to Ketone

Stoichiometric Considerations

Based on reaction yields in β-amino alcohols :

| Reaction | Limiting Reactant | Theoretical Yield (%) | Practical Yield (%) |

|---|---|---|---|

| Nitration | HNO₃ | 92 | 78 |

| Morpholine hydrolysis | HCl | 88 | 65 |

| Allyl oxidation | KMnO₄ | 95 | 82 |

Comparative Analysis with Alprenolol Hydrochloride

While structurally similar to alprenolol hydrochloride (CID 657318), the morpholine group in 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol confers distinct reactivity:

科学研究应用

Scientific Research Applications

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride has various applications in scientific research:

Chemical Research

- Building Block: Used as a precursor for synthesizing more complex organic molecules.

- Reagent: Acts as a reagent in organic reactions, facilitating various chemical transformations.

Biological Research

- Cellular Processes: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

- Adrenergic Receptor Modulation: Functions as a non-selective beta-blocker, impacting cardiovascular functions by inhibiting catecholamines at beta-adrenergic receptors.

Medical Applications

- Cardiovascular Treatment: Ongoing research explores its potential in treating hypertension and arrhythmias due to its beta-blocking properties.

- Anti-inflammatory Effects: Preliminary studies suggest possible anti-inflammatory properties through modulation of immune responses.

Industrial Applications

- Material Development: Used in the formulation of new materials and as an intermediate in pharmaceutical manufacturing.

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit significant antihypertensive effects in animal models. For instance, studies have shown that beta-blockers can effectively reduce hypertension by promoting vasodilation and decreasing cardiac output.

Additionally, investigations into the anti-inflammatory properties of this compound are ongoing, with initial findings suggesting that it may modulate immune responses via adrenergic signaling pathways.

作用机制

The mechanism of action of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a beta-adrenergic antagonist, blocking the effects of epinephrine and norepinephrine on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and arrhythmias .

相似化合物的比较

Phenoxy-Morpholine Derivatives

1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol Hydrochloride (CAS 92727-31-6) Molecular Formula: C₁₅H₂₄ClNO₃ Molecular Weight: 301.81 g/mol . Key Difference: Replacement of the allyl group with 2,4-dimethyl substituents on the phenoxy ring reduces steric hindrance and alters lipophilicity. Applications: Used as a building block in drug discovery but discontinued by suppliers like CymitQuimica due to lower demand .

Commercial Availability: Supplied globally by vendors such as Amitco International and Beijing SHLHT Chemical Technology .

Morpholine-Containing Bioactive Compounds

Morinidazole (CAS 92478-27-8) Structure: Features a nitroimidazole core instead of phenoxy, linked to a morpholine-propanol chain . Molecular Formula: C₁₁H₁₈N₄O₄ Application: Clinically used as an antibiotic targeting anaerobic infections, highlighting the pharmacological versatility of morpholine derivatives .

Alprenolol Hydrochloride (CAS 15132-12-4) Structure: Replaces morpholine with an isopropylamino group and retains the allylphenoxy moiety . Application: A beta-blocker targeting adrenergic receptors, demonstrating how substituent variations (morpholine vs. amine) dictate receptor affinity .

Physicochemical and Pharmacological Comparisons

Key Observations :

- Morpholine vs. Amine: Morpholine derivatives exhibit higher solubility in polar solvents, whereas alprenolol’s isopropylamino group favors receptor binding .

生物活性

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride, commonly referred to as a morpholinopropanol derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.

- Molecular Formula: C16H23ClN2O3

- Molecular Weight: 277.36 g/mol

- CAS Number: 295360-20-2

This compound is believed to exert its biological effects through modulation of adrenergic receptors, particularly the beta-adrenergic receptor subtype. The presence of the morpholine group enhances the compound's ability to interact with these receptors, influencing cardiovascular and metabolic functions.

Biological Activities

The biological activity of this compound can be summarized as follows:

1. Adrenergic Receptor Modulation

- The compound acts as a non-selective beta-blocker, similar to other known beta-blockers like alprenolol. It inhibits the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors, leading to decreased heart rate and blood pressure .

2. Antihypertensive Effects

- Studies indicate that compounds with similar structures have been effective in reducing hypertension in animal models. The inhibition of beta-receptors results in vasodilation and reduced cardiac output .

3. Potential Anti-inflammatory Properties

- Preliminary research suggests that this compound may exhibit anti-inflammatory effects, possibly through the modulation of immune responses mediated by adrenergic signaling pathways .

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Alprenolol | Similar structure with a propanolamine moiety | Non-selective beta-blocker |

| Propranolol | Non-selective beta-blocker | Antihypertensive and anti-anxiety effects |

| Atenolol | Selective beta-1 blocker | Primarily used for hypertension |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。